2-(4-chlorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O2/c1-16-2-6-18(7-3-16)31-23-21(27-28-31)22(25-15-26-23)30-12-10-29(11-13-30)20(32)14-33-19-8-4-17(24)5-9-19/h2-9,15H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWGMKDPWMTPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 2-(4-chlorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone, is a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a promising target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle. This results in the inhibition of cell proliferation, particularly in cancer cells that rely on CDK2 for uncontrolled growth.
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle regulation pathway. This leads to a halt in the G1-S transition, preventing DNA replication and cell division. The downstream effects include apoptosis or programmed cell death, especially in cancer cells.
Biological Activity
The compound 2-(4-chlorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of triazole derivatives and is characterized by its unique structural features that may confer various pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C25H26ClN7O
- Molecular Weight : 492.0 g/mol
- Structural Features :
- A chlorophenoxy group , which is known for enhancing lipophilicity and biological activity.
- A triazolopyrimidine core , which has been associated with diverse biological activities, including antimicrobial and anticancer effects.
- A piperazine ring , which often increases binding affinity to biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Triazole derivatives have shown promising activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with IC50 values indicating effective inhibition at micromolar concentrations .
| Compound | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound A | HCT-116 | 6.2 |
| Compound B | T47D | 27.3 |
Antimicrobial Activity
The presence of the triazole moiety in the compound suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of pathogenic bacteria, indicating that this compound could also exhibit such activity.
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Receptor Binding : The piperazine ring enhances the binding affinity to various receptors, potentially influencing pathways involved in cell proliferation and apoptosis.
- Nucleoside Transporter Inhibition : Compounds with similar structures have been noted for their ability to inhibit nucleoside transporters, which play critical roles in cellular metabolism and cancer progression .
Case Studies
Several studies have investigated the biological activity of triazole derivatives:
- Study on Cytotoxicity : A study evaluated several triazole derivatives against human malignant cell lines (MCF-7 and Bel-7402). Results indicated that specific derivatives exhibited potent cytotoxicity, suggesting structural modifications could enhance efficacy .
- Antimicrobial Screening : Another research effort focused on the antibacterial properties of triazole derivatives, revealing significant activity against common bacterial strains compared to standard antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of triazolopyrimidine-piperazine derivatives with variations in substituents on the phenoxy and aryl-triazole groups. Below is a detailed comparison with key analogs:
Table 1: Structural and Property Comparison
*Calculated based on molecular formula (C₂₄H₂₃ClN₇O₂).
†Derived from molecular formula in (C₂₃H₂₂FN₇O₂).
‡Estimated for C₂₅H₂₆N₇O₃.
Electronic and Steric Effects
- Its larger atomic radius compared to fluorine () may improve van der Waals interactions but increase steric hindrance .
- Fluorine () : Smaller size and higher electronegativity reduce steric bulk while maintaining electronic effects, possibly improving metabolic stability .
- Methoxy Groups () : Electron-donating methoxy substituents (para or meta) increase solubility but may reduce membrane permeability. The 3-methoxy isomer () offers distinct spatial orientation compared to para-substituted analogs .
Pharmacokinetic Implications
- Lipophilicity : The p-tolyl group (Target Compound) and ethoxy substituent () enhance lipophilicity (logP), favoring blood-brain barrier penetration. In contrast, methoxy groups () improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
